Molecular Formula Isomerism: Differentiating from BTK Inhibitor Elsubrutinib by Topology
The target compound (CAS 1351367-06-0) has the molecular formula C17H19N3O2 (MW 297.35) but a distinct topological arrangement from elsubrutinib (CAS 1643570-24-4), a known potent BTK inhibitor. Elsubrutinib's irreversible inhibition of BTK is mediated by a specific acrylamide warhead, a feature absent in the target compound . The target compound's (Z)-cyanoenamide core and morpholinophenyl ether linkage represent a fundamentally different pharmacophore.
| Evidence Dimension | Molecular topology and inferred target engagement |
|---|---|
| Target Compound Data | C17H19N3O2; (Z)-2-cyano-N-cyclopropyl-3-(4-morpholin-4-ylphenyl)prop-2-enamide; No reported kinase warhead. |
| Comparator Or Baseline | Elsubrutinib (ABBV-105, C17H19N3O2); Potent, irreversible BTK inhibitor (IC50 in low nM range) with an acrylamide warhead. |
| Quantified Difference | Qualitative difference in pharmacophore; no direct bioactivity comparison is possible due to lack of target data for the (Z)-isomer. |
| Conditions | Structural comparison based on 2D molecular topology. |
Why This Matters
This confirms that the compound cannot be used as a substitute for elsubrutinib in BTK assays and is intended for a different, yet-to-be-characterized target space.
